molecular formula C26H51NO B3145050 N,N-Dibutyl-9-octadecenamide CAS No. 56630-41-2

N,N-Dibutyl-9-octadecenamide

Cat. No.: B3145050
CAS No.: 56630-41-2
M. Wt: 393.7 g/mol
InChI Key: YMGHPIVBMBXPCR-FOCLMDBBSA-N
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Description

N,N-Dibutyl-9-octadecenamide is a synthetic fatty acid amide derivative characterized by a central 9-octadecenamide backbone (C18H35NO) with two butyl groups substituted on the nitrogen atom. These N,N-dialkyl 9-octadecenamides are typically used in industrial applications, including polymer additives, surfactants, and bioactive compounds, depending on substituent chemistry .

Properties

IUPAC Name

(E)-N,N-dibutyloctadec-9-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H51NO/c1-4-7-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(28)27(24-8-5-2)25-9-6-3/h15-16H,4-14,17-25H2,1-3H3/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGHPIVBMBXPCR-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)N(CCCC)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)N(CCCC)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H51NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701323399
Record name (E)-N,N-dibutyloctadec-9-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701323399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56630-41-2
Record name (E)-N,N-dibutyloctadec-9-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701323399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dibutyl-9-octadecenamide can be synthesized through the reaction of 9-octadecenoyl chloride with dibutylamine. The reaction typically takes place in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions include maintaining a temperature of around 0-5°C to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: N,N-Dibutyl-9-octadecenamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-Dibutyl-9-octadecenamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of N,N-Dibutyl-9-octadecenamide involves its interaction with specific molecular targets and pathways. The compound can interact with cell membranes, altering their fluidity and permeability. It may also modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

(1) Oleamide (9-Octadecenamide)

  • Substituents: None (parent compound).
  • Molecular Formula: C18H35NO.
  • Molecular Weight : 281.48 g/mol.
  • Stereochemistry : Z configuration.
  • Applications : Polymer additive (improves slip and anti-blocking properties in plastics) .

(2) (9E)-N,N-Dimethyl-9-octadecenamide

  • Substituents : N,N-Dimethyl.
  • Molecular Formula: C20H39NO.
  • Molecular Weight : 309.54 g/mol.
  • Stereochemistry : E configuration.
  • Applications : Research chemical; trans configuration may reduce crystallinity compared to Z isomers .

(3) N,N-Bis(2-hydroxyethyl)-9-octadecenamide

  • Substituents : N,N-Bis(2-hydroxyethyl).
  • Molecular Formula: C22H43NO3.
  • Molecular Weight : 369.58 g/mol.
  • Stereochemistry : Z configuration.
  • Applications : Surfactant or emulsifier in personal care products due to hydrophilic hydroxyethyl groups .

(4) N,N-Diethyl-9,12-octadecadienamide

  • Substituents : N,N-Diethyl.
  • Molecular Formula: C22H40NO (inferred).
  • Molecular Weight : ~307–338 g/mol.
  • Stereochemistry : Z,Z configuration.
  • Applications : Likely used in lubricants or coatings due to diethyl substitution and polyunsaturated chain .

(5) N-Oleoyldopamine (OLDA)

  • Substituents : Phenethyl group with hydroxyls.
  • Molecular Formula: C26H43NO3.
  • Molecular Weight : 417.62 g/mol.
  • Stereochemistry : Z configuration.
  • Applications : Bioactive compound in neuroscience research (e.g., TRPV1 receptor modulation) .

Data Table: Comparative Analysis

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Stereochemistry Applications References
Oleamide None C18H35NO 281.48 Z Polymer additive
N,N-Dimethyl-9-octadecenamide N,N-Dimethyl C20H39NO 309.54 E Research chemical
N,N-Bis(2-hydroxyethyl)-9-octadecenamide N,N-Bis(2-hydroxyethyl) C22H43NO3 369.58 Z Surfactant/emulsifier
N,N-Diethyl-9,12-octadecadienamide N,N-Diethyl C22H40NO ~307–338 Z,Z Lubricants/coatings
N-Oleoyldopamine (OLDA) Phenethyl with hydroxyls C26H43NO3 417.62 Z Neuroscience research

Biological Activity

N,N-Dibutyl-9-octadecenamide is a long-chain fatty acid amide that has garnered attention for its diverse biological activities. This article provides an in-depth exploration of its biological activity, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.

This compound (CAS Number: 56630-41-2) features a long aliphatic chain with two butyl groups attached to the nitrogen atom of the amide functional group. Its structure contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with cell membranes and modulation of enzyme and receptor activities. The compound can alter membrane fluidity and permeability, which may influence cellular signaling pathways and physiological responses.

Key Mechanisms:

  • Enzyme Modulation: It may affect the activity of specific enzymes involved in metabolic pathways.
  • Receptor Interaction: The compound can interact with various receptors, potentially leading to anti-inflammatory and antimicrobial effects.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing antimicrobial agents .

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation in cellular models .

Case Studies

  • Antimicrobial Activity Assessment :
    • A study utilized disk diffusion methods to evaluate the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, confirming its potential as an antimicrobial agent .
  • Anti-inflammatory Mechanism :
    • In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a marked decrease in TNF-alpha and IL-6 levels, demonstrating its ability to modulate inflammatory responses .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

CompoundStructureBiological Activity
This compound Long-chain amideAntimicrobial, anti-inflammatory
Oleamide (9-Octadecenamide) Similar structureSleep regulation, analgesic effects
Stearamide Saturated fatty acid amideLimited biological activity

Applications in Research and Industry

This compound has significant applications across various domains:

  • Pharmaceuticals : Investigated for use in drug delivery systems due to its ability to enhance membrane permeability.
  • Cosmetics : Utilized in formulations for its emollient properties.
  • Agriculture : Explored as a potential biopesticide due to its antimicrobial properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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